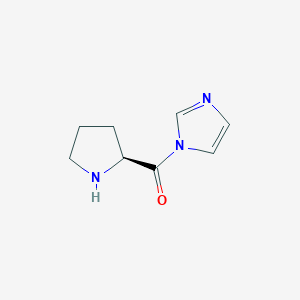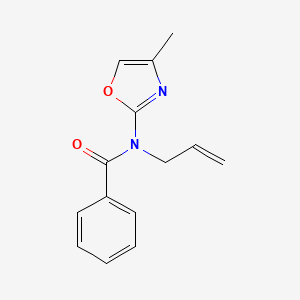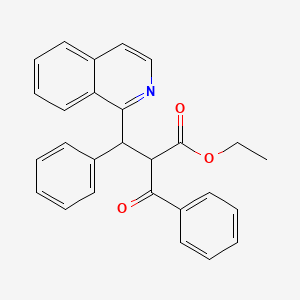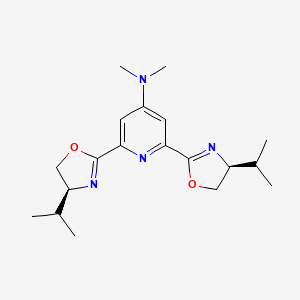
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes two oxazoline rings attached to a pyridine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the oxazoline rings, which are then attached to the pyridine core through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of palladium catalysts and anhydrous conditions can be crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of continuous flow reactors and automated systems can further enhance the scalability of the synthesis process. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, are increasingly being adopted to make the production process more sustainable .
化学反应分析
Types of Reactions
2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amine derivatives .
科学研究应用
Chemistry
In chemistry, 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science .
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to modulate specific biochemical pathways suggests it could be useful in treating certain diseases, although more research is needed to fully understand its efficacy and safety .
Industry
In industrial applications, this compound is used in the synthesis of advanced materials and specialty chemicals. Its role as a catalyst in polymerization reactions and its use in the production of high-performance materials are notable examples .
作用机制
The mechanism of action of 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological macromolecules can modulate enzymatic activity and signal transduction pathways .
相似化合物的比较
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its use in coordination chemistry and catalysis.
2,6-Bis(benzimidazol-2-yl)pyridine: Exhibits similar coordination properties but with different electronic effects due to the benzimidazole rings.
2,6-Bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine: Another related compound with applications in spin-crossover studies.
Uniqueness
What sets 2,6-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)-N,N-dimethylpyridin-4-amine apart is its unique combination of oxazoline rings and isopropyl groups, which confer distinct steric and electronic properties. These features enhance its stability and reactivity, making it particularly valuable in specialized applications .
属性
分子式 |
C19H28N4O2 |
|---|---|
分子量 |
344.5 g/mol |
IUPAC 名称 |
N,N-dimethyl-2,6-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-amine |
InChI |
InChI=1S/C19H28N4O2/c1-11(2)16-9-24-18(21-16)14-7-13(23(5)6)8-15(20-14)19-22-17(10-25-19)12(3)4/h7-8,11-12,16-17H,9-10H2,1-6H3/t16-,17-/m1/s1 |
InChI 键 |
HPMWNRNYKADIRZ-IAGOWNOFSA-N |
手性 SMILES |
CC(C)[C@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@H](CO3)C(C)C)N(C)C |
规范 SMILES |
CC(C)C1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C(C)C)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


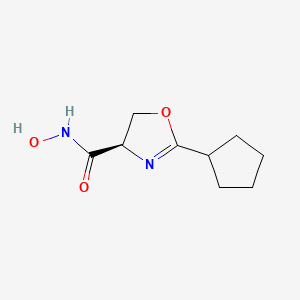
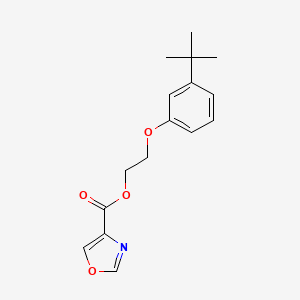
![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)
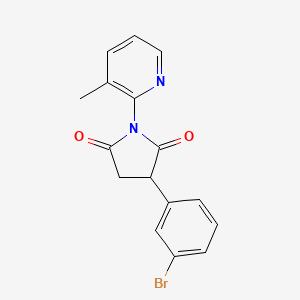
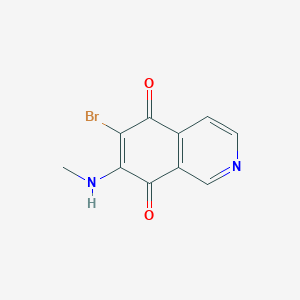
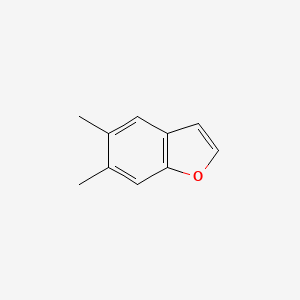
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
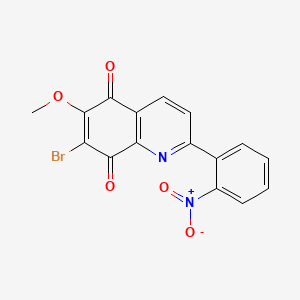
![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
